3-(Morpholin-4-ylmethyl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential applications as a pharmacophore in various therapeutic agents. Morpholine derivatives are known for their versatility and have been incorporated into a variety of molecules with significant biological activities. The morpholine ring system is particularly interesting because of its ability to form key hydrogen bonding interactions, which can be crucial for the biological activity of the compounds in which it is incorporated1.
The morpholine moiety is a common feature in molecules that act as kinase inhibitors, particularly those targeting the PI3K-AKT-mTOR pathway, which is a critical signaling pathway involved in cell growth, proliferation, and survival. The morpholine oxygen can form hydrogen bonds and confer selectivity over a broad range of kinases. This is exemplified by 4-(pyrimidin-4-yl)morpholines, which are privileged pharmacophores for PI3K and PIKKs inhibition. The morpholine nitrogen's non-bonding pair of electrons interacts with electron-deficient aromatic systems, such as pyrimidines, to adopt a co-planar conformation that is favored by the kinase hinge region1. Additionally, morpholine derivatives have been identified as potent and selective inhibitors of phosphoinositide 3-kinase, with in vivo efficacy demonstrated in xenograft models of tumor growth2.
Morpholine derivatives have shown promise as broad-spectrum antiproliferative agents. For instance, 2-anilinoquinolines with a 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety have been synthesized and evaluated against a panel of 60 cancer cell lines. These compounds displayed potent antiproliferative activities, with some showing superior potency and efficacy compared to gefitinib, a well-known anticancer drug. One compound, in particular, demonstrated selective inhibitory effects towards TrkA kinase, which is implicated in cancer progression3.
Morpholine derivatives have also been explored for their antimicrobial properties. For example, 4-aryl-6-aryloxymethylmorpholin-3-one derivatives were synthesized and found to inhibit the growth of A549 lung cancer cells in a dose-dependent manner6. Furthermore, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives were identified as broad-spectrum antifungal agents with activity against Candida and Aspergillus species. These compounds showed improved plasma stability and in vivo efficacy in a murine model of systemic Candida albicans infection7. Additionally, a series of (E)-N-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives were synthesized and exhibited significant activity against bacterial and fungal strains, with molecular docking studies supporting their potential as antimicrobial agents8.
Morpholine derivatives are also useful in the synthesis of potent agonists for various receptors. An efficient synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a potent M1 selective muscarinic agonist, was achieved. This compound is valuable for synthesizing antimicrobials, including arecoline derivatives, phendimetrazine, and polygonapholine4.
The morpholine scaffold is important in organic synthesis and can be used to create chiral centers. A catalytic enantioselective synthesis of morpholinones, which are important pharmacophores, was reported using a chiral phosphoric acid catalyst. This method represents an asymmetric aza-benzilic ester rearrangement reaction and has been applied in the synthesis of neurokinin-1 receptor antagonists5.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: